molecular formula C10H6F3NO B1321819 (2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 62739-04-2

(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B1321819
CAS No.: 62739-04-2
M. Wt: 213.16 g/mol
InChI Key: UUHQFPZKTAMWSO-SOFGYWHQSA-N
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Description

(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl copper or trifluoromethyl sulfonyl chloride under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-4,6,15H/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHQFPZKTAMWSO-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=C/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614043
Record name (2Z)-3-Hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62739-04-2
Record name (2Z)-3-Hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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